molecular formula C11H15NO3S B6237295 N-benzyloxolane-3-sulfonamide CAS No. 2680531-98-8

N-benzyloxolane-3-sulfonamide

Cat. No.: B6237295
CAS No.: 2680531-98-8
M. Wt: 241.3
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Description

N-benzyloxolane-3-sulfonamide: is an organosulfur compound that features a sulfonamide functional group attached to an oxolane ring with a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyloxolane-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with an amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing readily available thiols and amines. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-benzyloxolane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonamide group can yield amines and thiols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyloxolane-3-sulfonamide involves its interaction with biological targets, primarily through the inhibition of enzymes involved in folic acid synthesis. The sulfonamide group mimics p-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby competitively inhibiting the enzyme and disrupting folic acid production . This inhibition leads to the bacteriostatic effect observed in antimicrobial applications.

Comparison with Similar Compounds

Uniqueness: N-benzyloxolane-3-sulfonamide is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonamides

Properties

CAS No.

2680531-98-8

Molecular Formula

C11H15NO3S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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